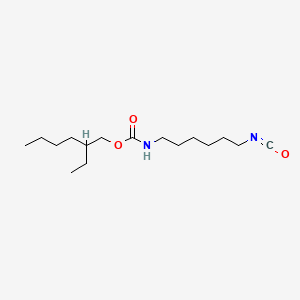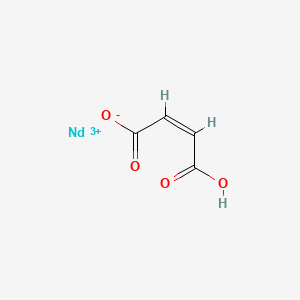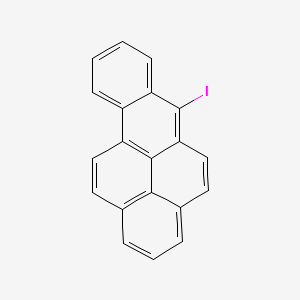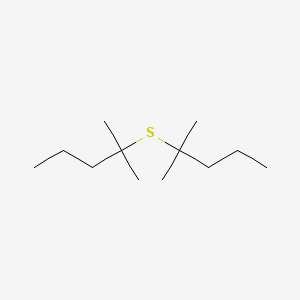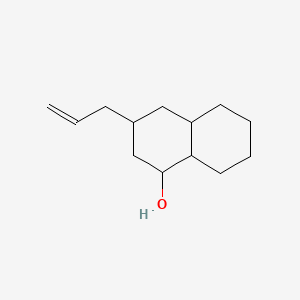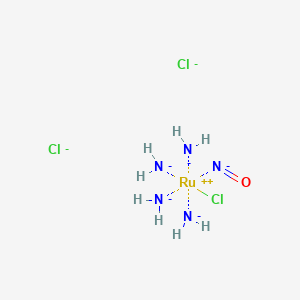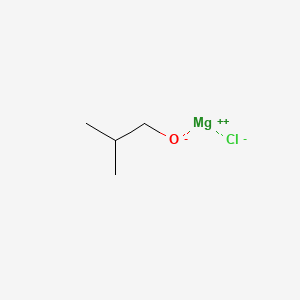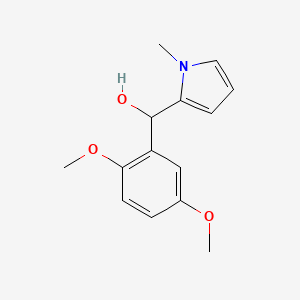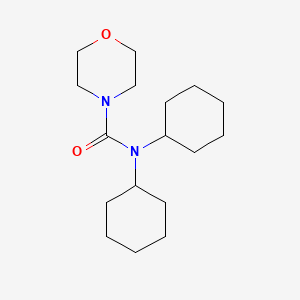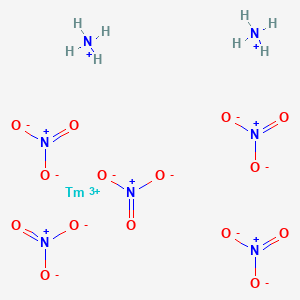
Diammonium thulium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium thulium pentanitrate is a chemical compound with the molecular formula H8N7O15Tm It is a coordination compound where thulium, a rare earth element, is coordinated with nitrate ions and ammonium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium thulium pentanitrate can be synthesized through a reaction involving thulium oxide (Tm2O3) and nitric acid (HNO3). The reaction typically involves dissolving thulium oxide in concentrated nitric acid, followed by the addition of ammonium nitrate (NH4NO3) to form the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thulium oxide and nitric acid, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Diammonium thulium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: It can also undergo reduction reactions, where the thulium ion is reduced to a lower oxidation state.
Substitution: The nitrate ions in the compound can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often involve the use of ligands such as ethylenediamine (C2H8N2) under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium nitrate (Tm(NO3)3), while reduction reactions may produce thulium(II) compounds. Substitution reactions can result in a variety of coordination compounds with different ligands.
Scientific Research Applications
Diammonium thulium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and coordination complexes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of rare earth elements in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diammonium thulium pentanitrate involves its interaction with molecular targets and pathways. The thulium ion in the compound can interact with various biological molecules, influencing their structure and function. The nitrate ions can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by the specific molecular targets and pathways involved in these interactions.
Comparison with Similar Compounds
Diammonium thulium pentanitrate can be compared with other similar compounds, such as:
Diammonium europium pentanitrate: Similar in structure but with europium instead of thulium.
Diammonium gadolinium pentanitrate: Contains gadolinium, another rare earth element, and exhibits different magnetic properties.
Diammonium terbium pentanitrate: Terbium-based compound with unique luminescent properties.
Uniqueness
This compound is unique due to the specific properties of thulium, such as its magnetic and spectroscopic characteristics. These properties make it particularly valuable in applications requiring precise control over magnetic and optical behavior.
Properties
CAS No. |
93893-22-2 |
|---|---|
Molecular Formula |
H8N7O15Tm |
Molecular Weight |
515.04 g/mol |
IUPAC Name |
diazanium;thulium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Tm/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI Key |
JWOMAMWQLFGIPV-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



